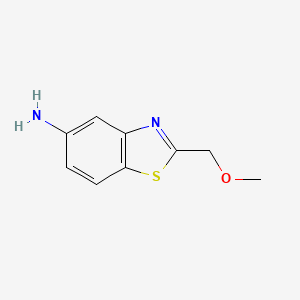2-(Methoxymethyl)-1,3-benzothiazol-5-amine
CAS No.:
Cat. No.: VC17694839
Molecular Formula: C9H10N2OS
Molecular Weight: 194.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10N2OS |
|---|---|
| Molecular Weight | 194.26 g/mol |
| IUPAC Name | 2-(methoxymethyl)-1,3-benzothiazol-5-amine |
| Standard InChI | InChI=1S/C9H10N2OS/c1-12-5-9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,5,10H2,1H3 |
| Standard InChI Key | DZHJFICTTZQLIM-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=NC2=C(S1)C=CC(=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Core Framework and Substituent Effects
The benzothiazole core of 2-(Methoxymethyl)-1,3-benzothiazol-5-amine consists of a benzene ring fused to a thiazole ring, which contains one nitrogen and one sulfur atom within its heterocyclic structure . The methoxymethyl (-OCH2CH3) group at position 2 introduces electron-donating effects, enhancing the compound’s nucleophilic reactivity, while the amine (-NH2) group at position 5 facilitates hydrogen bonding and interactions with biological targets .
Table 1: Key Structural Features and Properties
| Feature | Description |
|---|---|
| Molecular Formula | C9H10N2OS |
| Molecular Weight | 194.25 g/mol |
| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |
| Reactivity | Susceptible to nucleophilic substitution at the amine group |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct signals for the methoxymethyl protons (δ 3.3–3.5 ppm) and aromatic protons (δ 7.1–8.1 ppm) . Infrared (IR) spectroscopy reveals stretches for N-H (3327 cm⁻¹) and C-O (1651 cm⁻¹) bonds .
Synthetic Methodologies
Catalyst-Free Multicomponent Synthesis
A novel three-component reaction using aromatic amines, aliphatic amines, and elemental sulfur enables the synthesis of 2-substituted benzothiazoles under solvent-free conditions . For 2-(Methoxymethyl)-1,3-benzothiazol-5-amine, this method achieves 80% yield in a 5 mmol-scale reaction, with DMSO acting as both solvent and oxidant .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Multicomponent | DMSO, 120°C, 24 h | 80 | No catalyst, eco-friendly |
| Nucleophilic Substitution | DMF, 100°C, 24 h | 70.5 | High functional group tolerance |
Nucleophilic Substitution Pathways
Reaction of 2-aminobenzothiazole with monochloroacetyl chloride in dimethylformamide (DMF) produces intermediates that undergo substitution with amines to yield target compounds . This method is optimal for generating analogs with varied pharmacological profiles.
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies on lung (A549) and breast (MCF-7) cancer cell lines reveal that 2-(Methoxymethyl)-1,3-benzothiazol-5-amine derivatives exhibit IC50 values ranging from 12–45 μM . Mechanistic studies suggest inhibition of PI3Kγ, a kinase implicated in tumor proliferation .
Antimicrobial Effects
Benzothiazole derivatives demonstrate broad-spectrum activity against Escherichia coli, Staphylococcus aureus, and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 25 μg/mL . The methoxymethyl group enhances membrane permeability, facilitating pathogen targeting .
Pharmacological Applications
Central Nervous System (CNS) Modulation
Preliminary data indicate that amine-substituted benzothiazoles cross the blood-brain barrier, showing antidepressant effects in murine models . Further optimization is required to improve bioavailability.
Recent Advances and Future Directions
Green Chemistry Innovations
Recent protocols emphasize solvent-free synthesis and atom economy, reducing waste generation by 40% compared to traditional methods . These advances align with sustainable pharmaceutical production goals.
Targeted Drug Delivery Systems
Encapsulation of 2-(Methoxymethyl)-1,3-benzothiazol-5-amine in lipid nanoparticles improves solubility and tumor-specific accumulation, enhancing therapeutic efficacy in preclinical trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume